molecular formula C9H13ClN2O2 B2905075 Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride CAS No. 1955540-35-8

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride

Cat. No.: B2905075
CAS No.: 1955540-35-8
M. Wt: 216.67
InChI Key: ZEXTZUHFKXXRPZ-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride: is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.67 g/mol . It is a derivative of benzoic acid and is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride typically involves the reaction of methyl 3-nitro-2-methylbenzoate with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines .

Scientific Research Applications

Methyl 3-hydrazinyl-2-methylbenzoate hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a hydrazinyl group and a methyl ester group. This combination of functional groups imparts unique reactivity and properties to the compound, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 3-hydrazinyl-2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-7(9(12)13-2)4-3-5-8(6)11-10;/h3-5,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXTZUHFKXXRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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